3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid is a thiophene derivative characterized by a five-membered ring containing sulfur as a heteroatom. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities. The chemical formula for this compound is , with a molecular weight of approximately 319.227 g/mol. It is classified as an organic compound with applications in chemistry, biology, and medicine.
The synthesis of 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid typically involves several key methods:
These synthetic routes provide a pathway to obtain the desired thiophene derivative while allowing for modifications to enhance its properties for specific applications.
The molecular structure of 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid can be described using its isomeric SMILES notation: c1cc(c(cc1CSc2ccsc2C(=O)O)Cl)Cl
. This notation reflects the arrangement of atoms within the molecule, including the thiophene ring and substituents.
InChI=1S/C12H8Cl2O2S2/c13-8-2-1-3-9(14)7(8)6-18-10-4-5-17-11(10)12(15)16/h1-5H,6H2,(H,15,16)
This structure imparts unique chemical properties that are significant for its reactivity and potential applications .
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid can undergo various chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry and its potential for further functionalization.
The mechanism of action for 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid primarily relates to its potential biological activities. Research indicates that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties. The specific pathways involve interactions at the molecular level with biological targets such as enzymes or receptors that mediate these effects.
The physical properties of 3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid include:
Key chemical properties include:
These properties are crucial for determining the handling and application of this compound in various scientific fields .
3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid has several significant applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16655-63-3
CAS No.: